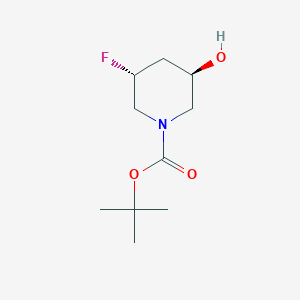

tert-butyl (3R,5R)-3-fluoro-5-hydroxypiperidine-1-carboxylate

Description

tert-butyl (3R,5R)-3-fluoro-5-hydroxypiperidine-1-carboxylate is a chiral piperidine derivative characterized by a tert-butyl carbamate group at position 1, a fluorine atom at position 3, and a hydroxyl group at position 5. Its molecular formula is C₁₄H₂₃NO₄ (MW: 269.34 g/mol), with a CAS number of EN300-26678440 . This compound is widely utilized as a building block in pharmaceutical synthesis due to its stereochemical rigidity and functional group versatility. The (3R,5R) stereochemistry ensures specific spatial arrangements critical for binding to biological targets, such as enzymes or receptors.

Properties

IUPAC Name |

tert-butyl (3R,5R)-3-fluoro-5-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-7(11)4-8(13)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINOHIISMKZAHH-HTQZYQBOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H](C1)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl (3R,5R)-3-fluoro-5-hydroxypiperidine-1-carboxylate is an organic compound characterized by its unique piperidine structure, which includes a tert-butyl group and a fluorine atom at the 3-position. This compound has garnered attention in medicinal chemistry for its potential applications in targeting various biological pathways, particularly in pharmacology and drug development.

- Molecular Formula : C10H18FNO3

- Molecular Weight : Approximately 233.28 g/mol

- CAS Number : Not specified in the search results.

Preliminary investigations suggest that this compound may interact with specific receptors or enzymes that influence neurotransmitter activity. Detailed binding affinity studies and functional assays are necessary to elucidate its mechanism of action fully. The presence of the hydroxymethyl group and specific stereochemistry at positions 3 and 5 distinguishes this compound from its analogs, potentially contributing to unique biological properties.

Biological Activity

The biological activity of this compound is primarily focused on its potential pharmacological effects, which may include:

- Neurotransmitter Modulation : Interaction with neurotransmitter receptors could suggest a role in neurological disorders.

- Antimicrobial Properties : Similar compounds have shown activity against various bacterial strains, indicating potential antibacterial applications.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the uniqueness of this compound. The following table summarizes key differences:

| Compound Name | CAS Number | Similarity | Key Differences |

|---|---|---|---|

| Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate | 373604-28-5 | High | Different hydroxyl position |

| Tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate | 1209780-71-1 | Moderate | Additional fluorine atom |

| Cis-tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate | 955028-88-3 | High | Different stereochemistry |

| Trans-tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate | 955028-82-7 | Moderate | Different substitution pattern |

Case Studies and Research Findings

Research into related compounds has demonstrated significant biological activities. For example, compounds similar to tert-butyl (3R,5R)-3-fluoro-5-hydroxypiperidine have shown effective antibacterial properties against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae . These findings underscore the potential for this compound to be developed as an antimicrobial agent.

In vitro studies are essential for assessing the efficacy of tert-butyl (3R,5R)-3-fluoro-5-hydroxypiperidine against various bacterial strains. Initial results suggest that it may exhibit a similar profile to other known inhibitors of bacterial topoisomerases, which are critical targets in antibiotic development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric and Positional Variants

tert-butyl (3R,5S)-3-fluoro-5-hydroxypiperidine-1-carboxylate

- Molecular Formula: C₁₄H₂₃NO₄ (MW: 269.34)

- Key Differences: The (3R,5S) stereoisomer differs in the configuration at position 5.

(3R,5R)-tert-Butyl 3-amino-5-fluoropiperidine-1-carboxylate

- CAS : 1932247-39-6

- Molecular Formula : C₁₀H₁₈N₂O₂F (MW: 235.26)

- Key Differences: Replaces the hydroxyl group at position 5 with an amino group.

tert-butyl (5R)-5-amino-3,3-difluoropiperidine-1-carboxylate

- CAS : 1392473-32-3

- Molecular Formula : C₁₀H₁₈N₂O₂F₂ (MW: 236.26)

- Key Differences: Contains two fluorine atoms at position 3 and an amino group at position 5. The difluoro substitution increases electronegativity and lipophilicity, while the amino group introduces basicity .

Functional Group Modifications

tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate

- CAS : 1262412-64-5

- Molecular Formula: C₁₁H₁₉F₂NO₃ (MW: 251.28)

- Key Differences: Features a hydroxymethyl group at position 5 instead of hydroxyl.

(3S,5R)-tert-Butyl 3-amino-5-(trifluoromethyl)piperidine-1-carboxylate

Structural Analogues with Aliphatic Substituents

tert-butyl (3R,5S)-3-amino-5-methylpiperidine-1-carboxylate

- CAS : 1860012-52-7

- Molecular Formula : C₁₁H₂₂N₂O₂ (MW: 214.3)

- Key Differences: Substitutes fluorine and hydroxyl groups with a methyl group and amino group. The methyl group increases hydrophobicity (higher logP), while the amino group introduces basicity .

Data Table: Comparative Analysis

| Compound Name | Molecular Formula | MW (g/mol) | Substituents (Positions) | CAS Number | Key Properties |

|---|---|---|---|---|---|

| tert-butyl (3R,5R)-3-fluoro-5-hydroxypiperidine-1-carboxylate | C₁₄H₂₃NO₄ | 269.34 | -F (3), -OH (5) | EN300-26678440 | High solubility, chiral specificity |

| tert-butyl (3R,5S)-3-fluoro-5-hydroxypiperidine-1-carboxylate | C₁₄H₂₃NO₄ | 269.34 | -F (3), -OH (5) | N/A | Altered stereochemistry affects binding |

| (3R,5R)-tert-Butyl 3-amino-5-fluoropiperidine-1-carboxylate | C₁₀H₁₈N₂O₂F | 235.26 | -NH₂ (3), -F (5) | 1932247-39-6 | Enhanced nucleophilicity |

| tert-butyl (5R)-5-amino-3,3-difluoropiperidine-1-carboxylate | C₁₀H₁₈N₂O₂F₂ | 236.26 | -NH₂ (5), -F (3,3) | 1392473-32-3 | Increased lipophilicity |

| tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate | C₁₁H₁₉F₂NO₃ | 251.28 | -F (3,3), -CH₂OH (5) | 1262412-64-5 | Improved hydrophilicity |

| (3S,5R)-tert-Butyl 3-amino-5-(trifluoromethyl)piperidine-1-carboxylate | C₁₁H₁₉F₃N₂O₂ | 284.28 | -NH₂ (3), -CF₃ (5) | 1240585-46-9 | High metabolic stability |

| tert-butyl (3R,5S)-3-amino-5-methylpiperidine-1-carboxylate | C₁₁H₂₂N₂O₂ | 214.3 | -NH₂ (3), -CH₃ (5) | 1860012-52-7 | Hydrophobic, basic |

Research Findings and Implications

- Stereochemical Influence : The (3R,5R) configuration in the target compound optimizes hydrogen-bonding networks with biological targets compared to its (3R,5S) isomer, which may exhibit reduced affinity .

- Fluorine Substitution : Fluorine at position 3 enhances electronegativity and metabolic stability, whereas difluoro or trifluoromethyl groups further increase lipophilicity and resistance to enzymatic degradation .

- Functional Group Trade-offs: Hydroxyl groups improve solubility but may reduce stability under acidic conditions. Amino groups offer reactivity for further derivatization but introduce basicity, affecting pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.